molecular formula C8H11NO2 B133145 3,5-Dimethoxyaniline CAS No. 10272-07-8

3,5-Dimethoxyaniline

Cat. No.: B133145
CAS No.: 10272-07-8
M. Wt: 153.18 g/mol
InChI Key: WNRGWPVJGDABME-UHFFFAOYSA-N
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Description

3,5-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its unique chemical properties .

Mechanism of Action

Target of Action

3,5-Dimethoxyaniline is a derivative of aniline and is primarily used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or substrates it reacts with during these synthesis processes.

Mode of Action

The mode of action of this compound is primarily through its reactivity as an aniline derivative. Anilines are known to undergo various chemical reactions, including electrophilic substitution, due to the presence of the amino group . In the case of this compound, the methoxy groups can influence the reactivity of the molecule .

Biochemical Pathways

As a chemical reagent, this compound participates in various chemical reactions rather than specific biochemical pathways. For instance, it has been used in the synthesis of poly(this compound) hollow microspheres through interfacial polymerization .

Pharmacokinetics

Like other aniline derivatives, it is expected to be absorbed, distributed, metabolized, and excreted by the body if ingested or inhaled .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can be used to synthesize poly(this compound) hollow microspheres . The properties of these new compounds depend on the specific reactions and conditions used during synthesis .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the synthesis of poly(this compound) hollow microspheres requires specific conditions, including a certain temperature and the presence of a doping agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with ammonia or an amine source under reducing conditions. Another method includes the reduction of 3,5-dimethoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,5-dimethoxynitrobenzene. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethoxyaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxyaniline is unique due to the specific positioning of its methoxy groups, which significantly influences its reactivity and chemical behavior. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRGWPVJGDABME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0065018
Record name 3,5-Dimethoxyaniline
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10272-07-8
Record name 3,5-Dimethoxyaniline
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Record name 3,5-Dimethoxyaniline
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Record name Benzenamine, 3,5-dimethoxy-
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Record name 3,5-Dimethoxyaniline
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Record name 3,5-dimethoxyaniline
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Record name 3,5-DIMETHOXYANILINE
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Synthesis routes and methods I

Procedure details

2 g of dry 3,5-dimethoxyphenol was dissolved in 25 mL dry THF and cooled in an ice bath. To this solution was added 2.25 g of diethylazodicarboxylate (DEAD), 6 g of triphenylphosphine and 1 mL of ammonium chloride (NH4Cl). The mixture was stirred for 20 minutes. The mixture was warmed to room temperature and stirred for an additional 30 minutes. Silica gel was added to remove DEAD, triphenylphosphine, and excess ammonia, yielding 3,5-dimethoxyaniline.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethoxy aniline 1 (5 g, 32.6 mmol) in xylene (20 mL) was taken in a 100 mL round bottom flask equipped with a reflux condenser and a dropping funnel and heated at 130° C. under nitrogen atmosphere. 2,2,6-trimethyl4H-1, 3-dioxin-4-one (4.64 g, 32.6 mmol) was then added dropwise for 25 min. Heating was continued at 125-130° C. for additional 3 h (TLC hexane : ethyl acetate, 6:4 Rf=0.3). The reaction mixture was cooled to 50° C. and xylene was removed under vacuum to get oily residue. The residue obtained was purified by column chromatography (silica gel hexane:ethyl acetate 4:1) to get product 1 N-(3,5-dimethoxyphenyl)-3-oxo-butanamide (9, 7.2 g) in 93% yield as an oily liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Dimethoxyaniline?

A1: this compound has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided articles don't delve into detailed spectroscopic characterization, they do highlight specific structural features. For example, in the synthesis of tris(3,5-dimethoxyanilinium) dihydrogentriphosphate, X-ray diffraction confirmed the planar nature of the aromatic ring and the extended conformation of the methoxy side groups. [, ]

Q3: Can this compound be used as a starting material for synthesizing other compounds?

A3: Absolutely! Its electron-rich aromatic ring makes it highly reactive in electrophilic aromatic substitution reactions. This property is exploited in various studies:

  • Synthesis of bisindolines: Reaction with vicinal diones like benzil and 4-methylbenzil under acidic conditions leads to the formation of bisindolines, with the reaction pathway proceeding through a Friedel–Crafts type electrophilic attack. [, ]
  • Regioselective Friedel-Crafts alkylation: this compound reacts with aldehydes in the presence of trifluoroacetic acid and triethylsilane to yield p-alkyl 3,5-dimethoxyanilines with high regioselectivity. This reaction is applicable to aromatic, heteroaromatic, and aliphatic aldehydes. [, ]
  • Synthesis of 2-quinolones: Propargylamides derived from this compound through Ugi reactions undergo gold-catalyzed intramolecular alkyne hydroarylation, efficiently forming the 2-quinolone core. []

Q4: Are there any unique reactions observed with this compound?

A4: Yes, the reaction of this compound with 1,2-indanedione yields unexpected products. Instead of a simple condensation, the reaction forms complex structures, including 2,2'-bis(3,5-dimethoxyphenylamino)[3,3'-biindene]-1,1'-dione and diastereomers of 11a'-[2-(3,5-dimethoxyphenylamino)-1-oxoinden-3-yl]-6',6a',11',11a'-tetrahydro-1',3'-dimethoxyspiro[indene-2(3H), 6'-5'H-indeno[1,2-c]-quinoline]-1,11'-dione. X-ray crystallography was crucial in elucidating these structures. [, , ]

Q5: Does this compound exhibit any catalytic activity?

A5: While not a catalyst itself, this compound plays a crucial role in analytical applications:

  • Copper (II) Detection: The oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline is catalyzed by copper (II). This forms the basis for highly sensitive spectrophotometric methods to detect trace amounts of copper in various samples, including pepperbush and tap water. [, , ]

Q6: Are there any applications of this compound in material science?

A6: Yes, this compound is a precursor to poly(this compound) (P(3,5-DMA)), a conducting polymer.

  • Synthesis of Hollow Microspheres: Interfacial polymerization of this compound using camphorsulfonic acid as a dopant and soft template yields P(3,5-DMA) hollow microspheres with a narrow size distribution and uniform shape. This technique holds promise for various applications in materials science. []

Q7: Are there other noteworthy applications of this compound?

A7:

  • Selenium Nanowire Synthesis: this compound acts as a reducing agent in the solvothermal synthesis of ultralong selenium nanowires. These nanowires self-assemble into diverse hierarchical architectures, exhibiting excellent field emission properties. []

Q8: What is the significance of the methoxy groups in this compound?

A8: The methoxy groups are electron-donating substituents, significantly influencing the reactivity and properties of this compound. They enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing its interactions in crystal structures.

Q9: Has research explored analogs of this compound?

A9: Yes, several studies utilize this compound as a starting point for diversity-oriented synthesis (DOS):

  • Natural Product Analogs: Amino dimethoxyacetophenones, easily synthesized from this compound, serve as valuable building blocks for creating diverse libraries of natural product analogs, including those of flavones, coumarins, azocanes, chalcones, and aurones. This approach is valuable in drug discovery. []

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